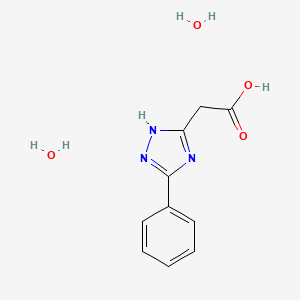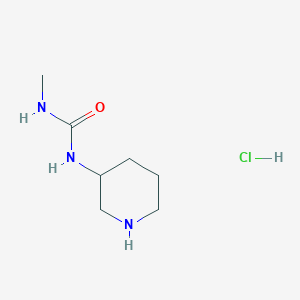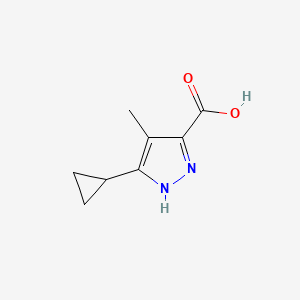![molecular formula C13H22ClNO3 B1432288 2-Cyclopropylmethyl-8-oxa-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride CAS No. 939761-66-7](/img/structure/B1432288.png)
2-Cyclopropylmethyl-8-oxa-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropylmethyl-8-oxa-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride (CPM-OAAS) is a novel cyclic amino acid derivative that has been widely studied in recent years due to its potential applications in the fields of medicine and biochemistry. CPM-OAAS has been found to possess a variety of biological activities, including anti-inflammatory and antioxidant activities. In addition, CPM-OAAS has been used in the synthesis of various compounds, such as peptides, polymers, and other organic molecules.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound 1-oxa-4-aza-spiro-4,5-decane, related to the query compound, was synthesized through dehydration and condensation reactions, followed by reaction with acetyl chlorine. This synthesis approach is crucial for creating various derivatives and studying their properties (Ye Fei, 2008).
- In another study, the synthesis of N-substituted 4-methyl-1-oxa-8-azaspiro[4,5]deca-3-en-3-carboxylic acids highlighted the formation of spirocyclic compounds through an aldol condensation, showing the compound's potential for chemical transformations (V. Yu., K. Praliyev, A. Nagimova, A. Zazybin, 2015).
Structural Analysis and Derivatives Synthesis
- The synthesis and structural analysis of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and its derivatives, including cyclopropa[c]quinoline-7b-carboxylic acid, were reported, indicating the versatility of such compounds in creating complex molecular structures (S. Yong, A. Ung, S. Pyne, B. Skelton, A. White, 2007).
- The synthesis of (R)-(-)-N-dichloroacetyl-3-ethyl-1-oxa-4-aza-spiro-4.5-decane was achieved through a sequential procedure, highlighting the compound's potential for structural modification and analysis (Li-xia Zhao, Ying Fu, F. Ye, Shuang Gao, 2011).
Chemical Reactions and Transformations
- The study on base-induced solvolyses of [3.2.1]bicyclic α,α′-dichloro ketones, including 8-oxa analogues, demonstrated the potential for various chemical transformations, leading to the formation of α-oxo-acetals and other products (B. Föhlisch, A. Radl, Rüdiger Schwetzler-Raschke, S. Henkel, 2001).
- A novel spiro-β-methylene-γ-lactone annulation reaction for the synthesis of related compounds like 4-methylene-2-oxaspiro[4.5]decan-1-one was explored, revealing the compound's role in synthesizing complex lactone structures (C. Kuroda, Takahiro Kasahara, K. Akiyama, Takuma Amemiya, Takashi Kunishima, Yoshihiro Kimura, 2002).
Construction of Complex Molecular Frameworks
- Research on the construction of fused- and spiro-oxa-[n.2.1] skeletons through tandem epoxide rearrangement/intramolecular [3+2] cycloaddition of cyclopropanes with carbonyls showcased the compound's utility in forming complex molecular frameworks (Lu-Feng Wang, Zifa Shi, Xiao-Ping Cao, Bao-Sheng Li, P. An, 2014).
Propiedades
IUPAC Name |
1-(cyclopropylmethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.ClH/c15-12(16)10-8-14-11(7-9-1-2-9)13(10)3-5-17-6-4-13;/h9-11,14H,1-8H2,(H,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCMSAWSCCCFGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2C3(CCOCC3)C(CN2)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride](/img/structure/B1432205.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride](/img/structure/B1432207.png)





![1,9-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride](/img/structure/B1432218.png)




